
Trepibuton
Übersicht
Beschreibung
Trepibutone, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a compound primarily used for the treatment of functional gastrointestinal disorders. It promotes the secretion of bile and pancreatic juice and helps in relaxing the smooth muscles of the gastrointestinal tract. This action reduces the internal pressure of the gallbladder and bile duct, thereby alleviating symptoms associated with bile duct and pancreatic diseases .
Wissenschaftliche Forschungsanwendungen
Trepibuton hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen verschiedener chemischer Reaktionen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten.
Industrie: Eingesetzt bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in Qualitätskontrollprozessen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Förderung der Sekretion von Galle und Pankreassaft und die Entspannung der glatten Muskulatur des Magen-Darm-Trakts. Diese Wirkung wird durch seine Interaktion mit spezifischen molekularen Zielen und Signalwegen erreicht, darunter:
Molekulare Ziele: this compound zielt auf glatte Muskelzellen im Magen-Darm-Trakt ab, was zu deren Entspannung führt.
Beteiligte Signalwege: Die Verbindung beeinflusst verschiedene Signalwege, die die Muskelkontraktion und Sekretionsprozesse regulieren, wodurch letztendlich der Innendruck der Gallenblase und des Gallengangs reduziert wird.
Wirkmechanismus
Trepibutone exerts its effects by promoting the secretion of bile and pancreatic juice and relaxing the smooth muscles of the gastrointestinal tract. This action is achieved through its interaction with specific molecular targets and pathways, including:
Molecular Targets: Trepibutone targets smooth muscle cells in the gastrointestinal tract, leading to their relaxation.
Safety and Hazards
Trepibutone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The global Trepibutone market is expected to reach to US$ million in 2023, with a positive growth of %, compared with US$ million in 2022 . Backed with the increasing demand from downstream industries, Trepibutone industry is evaluated to reach US$ million in 2029 .
Relevant Papers A study was conducted to assess the pharmacokinetic behavior of Trepibutone in rats . The study found that Trepibutone and carbamazepine were quantified using multiple reaction monitoring (MRM) mode with the transitions of m/z 311.09→265.08 and m/z 237.06→194.08, respectively . A total of 30 metabolites were identified in plasma and urine by Q-Exactive high resolution mass spectrometry, and several common metabolic pathways were observed such as dealkylation, oxidation, reduction, glucuronidation, and so on . This research provides more information on Trepibutone in pharmacodynamics and toxicology and will assist the usage of Trepibutone in clinical .
Vorbereitungsmethoden
Die Synthese von Trepibuton umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 4-Oxo-4-(2,4,5-Triethoxyphenyl)butansäure. Der Syntheseweg beinhaltet typischerweise:
Schritt 1: Bildung des Triethoxyphenyl-Zwischenprodukts durch Ethoxylierung von Phenolderivaten.
Schritt 2: Kopplung des Triethoxyphenyl-Zwischenprodukts mit einem Butansäurederivat unter kontrollierten Bedingungen zur Bildung des Endprodukts.
Reaktionsbedingungen: Die Reaktionen werden üblicherweise unter wasserfreien Bedingungen unter Verwendung von Katalysatoren wie Palladium oder Platin durchgeführt, um die Kupplungsreaktionen zu erleichtern.
Industrielle Produktionsverfahren für this compound sind für die großtechnische Synthese optimiert und gewährleisten eine hohe Ausbeute und Reinheit. Diese Verfahren umfassen häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Trepibuton unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen oxidierten Derivaten oxidiert werden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine biologische Aktivität möglicherweise verändert wird.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen mit unterschiedlichen Eigenschaften führt.
Häufige Reagenzien und Bedingungen: Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, beinhalten jedoch im Allgemeinen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
Trepibuton ist in seiner spezifischen Wirkung auf den Magen-Darm-Trakt einzigartig, weist aber Ähnlichkeiten mit anderen Verbindungen auf, die für ähnliche Zwecke verwendet werden. Einige dieser ähnlichen Verbindungen umfassen:
Drotaverin: Ein weiteres Mittel zur Entspannung der glatten Muskulatur, das bei gastrointestinalen Störungen eingesetzt wird.
Mebeverin: Eine Verbindung, die zur Linderung von Muskelkrämpfen im Magen-Darm-Trakt eingesetzt wird.
Hyoscin: Ein Antispasmodikum, das zur Behandlung verschiedener gastrointestinaler Erkrankungen eingesetzt wird.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine spezifische chemische Struktur und seine Fähigkeit aus, die Sekretion von Galle und Pankreassaft zu fördern, ohne signifikante anticholinerge Wirkungen .
Eigenschaften
IUPAC Name |
4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFHLJNWSJXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046634 | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41826-92-0 | |
| Record name | Trepibutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trepibutone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trepibutone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trepibutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPIBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
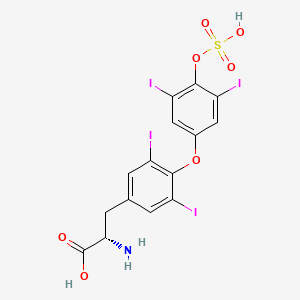
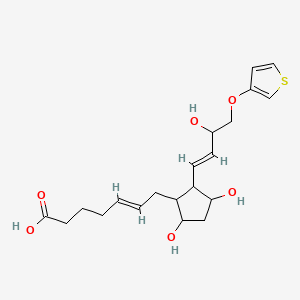
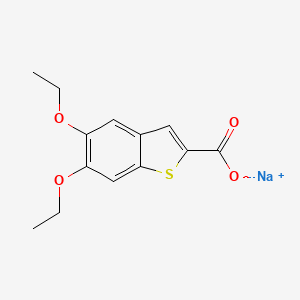
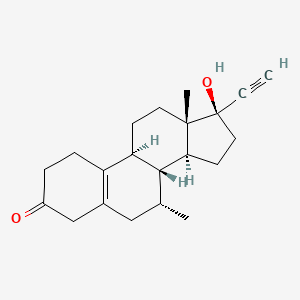
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)

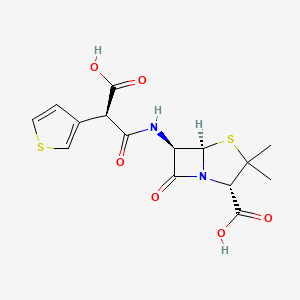


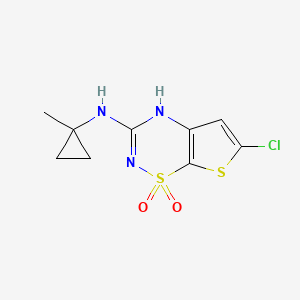
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)



